1-((3,4-Dichlorophenyl)amino)-3-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-2-propanol
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Overview
Description
1-((3,4-Dichlorophenyl)amino)-3-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-2-propanol is a complex organic compound that features a combination of aromatic rings, triazine, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dichlorophenyl)amino)-3-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-2-propanol likely involves multiple steps, including:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thioether linkage: This step might involve the reaction of a thiol with a suitable electrophile.
Amination and coupling reactions:
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dichlorophenyl)amino)-3-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-2-propanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones.
Scientific Research Applications
1-((3,4-Dichlorophenyl)amino)-3-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-2-propanol may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the synthesis of polymers or as a building block for advanced materials.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
1-((3,4-Dichlorophenyl)amino)-3-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-2-propanol: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
159584-82-4 |
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Molecular Formula |
C24H20Cl2N4OS |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
1-(3,4-dichloroanilino)-3-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]propan-2-ol |
InChI |
InChI=1S/C24H20Cl2N4OS/c25-20-12-11-18(13-21(20)26)27-14-19(31)15-32-24-28-22(16-7-3-1-4-8-16)23(29-30-24)17-9-5-2-6-10-17/h1-13,19,27,31H,14-15H2 |
InChI Key |
UJCXMOAKAGBJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(CNC3=CC(=C(C=C3)Cl)Cl)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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